Cas no 1037754-65-6 ((E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid)
(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid
- (E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]but-2-enoic acid
- AK114325
- KB-209208
- SureCN8065517
- tert-butyl 4-((E)-2-carboxy-1-methylvinyl)piperidine-1-carboxylate
- 4-(4-(benzyloxy)phenyl)-1H-pyrazol-5-amine
- (E)-3-(1-tert-butoxycarbonyl-4-piperidyl)but-2-enoic acid
- (2E)-3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]but-2-enoic acid
- DTXSID10731136
- NGPKCHIBFABYLL-MDZDMXLPSA-N
- 1037754-65-6
- SCHEMBL8065517
- (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoicacid
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- Inchi: 1S/C14H23NO4/c1-10(9-12(16)17)11-5-7-15(8-6-11)13(18)19-14(2,3)4/h9,11H,5-8H2,1-4H3,(H,16,17)/b10-9+
- InChI Key: NGPKCHIBFABYLL-MDZDMXLPSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(/C(=C/C(=O)O)/C)CC1)=O
Computed Properties
- Exact Mass: 269.16270821g/mol
- Monoisotopic Mass: 269.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 66.8Ų
(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM180692-1g |
(E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)but-2-enoic acid |
1037754-65-6 | 95% | 1g |
$632 | 2021-08-05 | |
| Alichem | A129006354-1g |
(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid |
1037754-65-6 | 95% | 1g |
$571.20 | 2023-09-04 | |
| Chemenu | CM180692-1g |
(E)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)but-2-enoic acid |
1037754-65-6 | 95% | 1g |
$632 | 2023-01-13 |
(E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid
Comprehensive Guide to (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid (CAS No. 1037754-65-6)
The compound (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid (CAS No. 1037754-65-6) is a specialized organic intermediate widely utilized in pharmaceutical research and fine chemical synthesis. With its unique structural features, including a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, this molecule plays a pivotal role in the development of novel drug candidates. Researchers and chemists frequently search for Boc-protected intermediates like this compound due to their versatility in peptide synthesis and medicinal chemistry applications.
One of the most common questions in scientific forums revolves around the synthetic applications of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid. This compound serves as a key building block for small molecule inhibitors and biologically active compounds, particularly in targeting enzyme systems. Recent trends in AI-driven drug discovery have increased demand for such intermediates, as machine learning models identify them as valuable scaffolds for structure-activity relationship (SAR) studies.
The physicochemical properties of 1037754-65-6 make it particularly interesting for researchers. The presence of both carboxylic acid and Boc-protected amine functionalities allows for diverse chemical modifications, a feature often searched in connection with prodrug design strategies. In the context of current green chemistry initiatives, scientists are investigating more sustainable methods for synthesizing and handling such intermediates, addressing another hot topic in modern chemical research.
Market analysis shows growing interest in piperidine derivatives like (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid, particularly from contract research organizations (CROs) and pharmaceutical development companies. The compound's relevance to CNS drug development and GPCR-targeted therapies positions it as a valuable material in the current drug discovery landscape. Frequent search queries about bulk availability and custom synthesis options reflect the commercial importance of this chemical entity.
From a structural perspective, the E-configuration of the double bond in 1037754-65-6 provides geometric specificity important for molecular recognition in biological systems. This characteristic generates numerous search queries about stereoselective synthesis methods and isomer separation techniques. The compound's chiral center at the piperidine ring further enhances its utility in developing enantioselective catalysts and asymmetric synthesis applications.
Recent publications highlight the use of (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid in developing protein-protein interaction inhibitors, a cutting-edge area in drug discovery. This aligns with current searches about undruggable targets and allosteric modulators, making the compound relevant to contemporary research challenges. The Boc group in particular facilitates orthogonal protection strategies, a technique frequently discussed in peptide chemistry forums and publications.
Quality control aspects of 1037754-65-6 generate significant search volume, with researchers seeking information about HPLC purity methods, storage conditions, and stability studies. The compound's sensitivity to acidic conditions (due to the Boc group) and potential for isomerization under certain conditions make proper handling procedures a common query among laboratory professionals. These practical considerations are crucial for reproducible research outcomes.
In the context of intellectual property landscapes, (E)-3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)but-2-enoic acid appears in several patent applications related to kinase inhibitors and neuroprotective agents. This connection to patented drug scaffolds makes the compound particularly interesting for generic pharmaceutical developers and IP researchers. Current search trends show growing interest in freedom-to-operate analyses for such intermediates.
The spectroscopic characterization of this compound, including its NMR fingerprint and mass spectral data, represents another area of frequent inquiry. Researchers working with structure elucidation often search for reference data on piperidine-containing compounds, making detailed spectral information valuable content for scientific databases and research publications. The compound's chromatographic behavior under various HPLC conditions is another technical aspect of interest to analytical chemists.
Looking toward future applications, 1037754-65-6 shows promise in bioconjugation chemistry and prodrug development, areas experiencing rapid growth in pharmaceutical sciences. The compound's carboxylic acid moiety provides a handle for amide bond formation or esterification, while the protected amine allows for subsequent deprotection and further functionalization. These features align with current research trends toward multifunctional scaffolds in drug design.
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